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Compound of Interest

Compound Name: Endosidin 2

Cat. No.: B593817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of

the molecular target for Endosidin 2 (ES2), a small molecule inhibitor of membrane trafficking.

It details the experimental evidence establishing the EXO70 subunit of the exocyst complex as

the direct target, summarizes key quantitative data, outlines experimental methodologies, and

illustrates the relevant biological pathways.

Executive Summary
Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that selectively inhibits

exocytosis.[1] Through a combination of chemical genetics, biochemical assays, and

proteomics, the direct cellular target of ES2 has been identified as the EXO70 subunit of the

octameric exocyst complex.[2][3][4] The exocyst complex is a crucial mediator of the final stage

of exocytosis, tethering secretory vesicles to the plasma membrane prior to fusion.[2][4] ES2

binds to EXO70, disrupting the complex's function, which leads to the inhibition of exocytosis,

altered endosomal recycling, and redirection of membrane proteins, such as auxin transporters,

toward vacuolar degradation.[3][5] This inhibitory action has been observed in both plant and

mammalian cells, highlighting the conserved nature of the target and making ES2 a valuable

tool for studying membrane trafficking dynamics.[3][4]
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The principal target of Endosidin 2 is EXO70, a key component of the exocyst tethering

complex.[2][6] In Arabidopsis thaliana, ES2 specifically interacts with the EXO70A1 isoform.[2]

[7] This interaction disrupts the localization and function of the entire exocyst complex, thereby

inhibiting the tethering of post-Golgi vesicles to the plasma membrane.[5][8] The functional

consequences include the inhibition of polarized growth in plant cells and the disruption of

protein recycling to the cell surface.[7][9] Studies have shown that ES2 treatment leads to the

cytoplasmic aggregation of plasma membrane proteins like PIN2 and reduces their abundance

at the cell surface.[5][8][10][11]

Quantitative Data Summary
The interaction between Endosidin 2 and its target, EXO70A1, has been quantified using

multiple biophysical techniques. The data from these experiments confirm a direct, albeit low-

micromolar, binding affinity.

Parameter Method Value (μM)
Organism/Syst
em

Reference

Dissociation

Constant (Kd)

Microscale

Thermophoresis

(MST)

253 ± 63.6
A. thaliana

EXO70A1
[1][4]

Dissociation

Constant (Kd)

Saturation

Transfer

Difference NMR

(STD-NMR)

400 ± 170
A. thaliana

EXO70A1
[4]

IC50 (Root

Growth

Inhibition)

Dose-Response

Assay
8.8 - 12.3 P. patens [9]

Effective

Concentration

(PIN2 Trafficking)

Confocal

Microscopy
40 - 50 A. thaliana [5][7][10]

Mechanism of Action and Signaling Pathway
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ES2 exerts its inhibitory effect by directly binding to the EXO70 subunit, which is essential for

the proper assembly and localization of the exocyst complex at the plasma membrane. This

disruption prevents the tethering of secretory vesicles, effectively blocking the final step of

exocytosis. This leads to an accumulation of vesicles and mis-trafficking of cargo proteins.
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Diagram 1: Endosidin 2 inhibits exocytosis by targeting EXO70.

Key Experimental Methodologies
The identification of EXO70 as the target of ES2 was accomplished through several key

experimental approaches. A generalized workflow for target identification using affinity-based

methods is depicted below.
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Diagram 2: Workflow for affinity-based target identification of ES2.

Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay was a crucial validation experiment demonstrating a direct interaction

between ES2 and EXO70A1.[2] This method leverages the principle that small molecule

binding can stabilize a target protein, making it less susceptible to proteolytic degradation.
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Protocol:

Protein Extraction: Total protein is extracted from Arabidopsis thaliana seedlings into M-PER

buffer supplemented with protease inhibitors.

Drug Incubation: Aliquots of the protein lysate are incubated with either ES2 (e.g., 40 µM

final concentration) or a DMSO vehicle control for 1 hour at room temperature.

Protease Digestion: A protease, such as pronase, is added to the lysates in a serial dilution

(e.g., 1:3000 to 1:10000) and incubated for 15-20 minutes at room temperature to allow for

digestion.

Reaction Quenching: The digestion is immediately stopped by adding SDS-PAGE loading

buffer and boiling the samples for 5 minutes.

Western Blot Analysis: The digested samples are resolved by SDS-PAGE and transferred to

a PVDF membrane. The membrane is probed with primary antibodies specific for the

putative target (anti-EXO70A1) and a non-target control protein (e.g., anti-actin).

Data Analysis: The band intensities are quantified. A significant increase in the band intensity

for EXO70A1 in the ES2-treated samples compared to the DMSO control indicates that ES2

binding protected the protein from degradation.[2]

Microscale Thermophoresis (MST)
MST was used to obtain a quantitative measure of the binding affinity between ES2 and

purified EXO70A1 protein.[4]

Protocol:

Protein Labeling: Purified recombinant EXO70A1 protein is fluorescently labeled according

to the manufacturer's protocol (e.g., using an NHS-ester dye).

Serial Dilution: A serial dilution of the non-labeled ligand (ES2) is prepared in a suitable

assay buffer.

Incubation: A constant concentration of the labeled EXO70A1 is mixed with each dilution of

ES2 and incubated briefly to allow binding to reach equilibrium.
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Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

MST Measurement: The capillaries are placed in an MST instrument. An infrared laser

creates a microscopic temperature gradient, and the movement of the fluorescently labeled

protein along this gradient is monitored. The change in thermophoretic movement upon

ligand binding is measured.

Data Analysis: The change in fluorescence is plotted against the logarithm of the ligand

concentration. The resulting binding curve is fitted to a suitable model to derive the

dissociation constant (Kd).[4]

Saturation Transfer Difference (STD) NMR
STD-NMR is another biophysical technique used to confirm the binding and determine the

binding affinity of ES2 to EXO70A1.[2]

Protocol:

Sample Preparation: Samples containing a fixed concentration of purified EXO70A1 protein

and varying concentrations of ES2 are prepared in a deuterated buffer.

NMR Data Acquisition: 1D proton NMR spectra are acquired. In the STD experiment,

selective saturation is applied to protein resonances that are far from the ligand signals.

Saturation Transfer: If the ligand (ES2) binds to the protein, this saturation will be transferred

from the protein to the bound ligand via spin diffusion. When the ligand dissociates, it carries

this saturation information with it.

Difference Spectrum: A difference spectrum is calculated by subtracting the spectrum with

on-resonance protein saturation from a reference spectrum with off-resonance saturation.

Only signals from protons of the ligand that were in close contact with the protein will appear

in the STD spectrum.

Affinity Calculation: By titrating the protein with different concentrations of the ligand and

measuring the STD amplification factors, a binding isotherm can be constructed, from which

the Kd can be calculated.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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